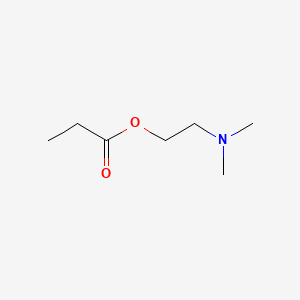

2-(Dimethylamino)ethyl propionate

Description

2-(Dimethylamino)ethyl propionate (CAS: 29018-19-7) is a tertiary amine-containing ester with the molecular formula C₇H₁₅NO₂. Structurally, it comprises a propionate ester group linked to a 2-(dimethylamino)ethyl moiety. This dual functionality—a polar tertiary amine and an ester—grants the compound unique physicochemical properties, including solubility in both aqueous and organic solvents.

Properties

IUPAC Name |

2-(dimethylamino)ethyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPBAFXKQMDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067429 | |

| Record name | 2-(Dimethylamino)ethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29018-19-7 | |

| Record name | 2-(Dimethylamino)ethyl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29018-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029018197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl propanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX2S575HSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Systems and Reaction Conditions

The reaction typically employs basic catalysts such as sodium methoxide (NaOMe) or potassium methoxide (KOMe). These alkoxide bases facilitate the nucleophilic attack of 2-dimethylaminoethanol on the carbonyl carbon of ethyl propionate. A representative procedure involves:

-

Molar Ratios : A stoichiometric excess of 2-dimethylaminoethanol (10–20%) to drive the equilibrium toward product formation.

-

Temperature : Reflux conditions (70–80°C) to maintain reaction kinetics while enabling azeotropic removal of ethanol.

-

Solvent : Toluene or hexane, which form low-boiling azeotropes with ethanol, aiding its continuous distillation.

For instance, a mixture of ethyl propionate (1 mol), 2-dimethylaminoethanol (1.2 mol), and NaOMe (0.1 mol% relative to ester) in toluene achieves >85% conversion after 4–6 hours. The removal of ethanol shifts the equilibrium per Le Chatelier’s principle, enhancing yield.

Purification and By-Product Management

Post-reaction, the mixture is filtered to remove residual catalyst, followed by solvent evaporation under reduced pressure. Unreacted 2-dimethylaminoethanol is separated via fractional distillation. Notably, transesterification minimizes by-products compared to direct esterification, as it avoids water formation. However, traces of unreacted ethyl propionate may persist, necessitating further distillation or chromatography.

Direct Esterification of Propionic Acid with 2-Dimethylaminoethanol

Direct esterification couples propionic acid and 2-dimethylaminoethanol under acidic or coupling-agent-mediated conditions. While simpler, this method faces challenges due to the basicity of the dimethylamino group, which can protonate under acidic conditions, reducing nucleophilicity.

Acid-Catalyzed Fischer Esterification

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, though protonation of the amine group necessitates careful pH control. Key parameters include:

-

Molar Excess : Propionic acid (1.5–2 equiv) to compensate for equilibrium limitations.

-

Temperature : 100–120°C with Dean-Stark trapping to remove water.

For example, heating propionic acid (1.5 mol), 2-dimethylaminoethanol (1 mol), and p-TsOH (5 mol%) in toluene under reflux yields 68% product after 10 hours.

Coupling-Agent-Mediated Esterification

To circumvent acid-base incompatibility, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enable esterification under mild conditions:

-

Procedure : Propionic acid (1 mol), 2-dimethylaminoethanol (1 mol), DCC (1.1 mol), and DMAP (0.1 mol%) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room-temperature stirring overnight.

This method avoids water formation, making it preferable for moisture-sensitive applications.

Acyl Chloride Route: Propionyl Chloride and 2-Dimethylaminoethanol

Propionyl chloride reacts exothermically with 2-dimethylaminoethanol, offering rapid ester formation. The reaction proceeds as:

Reaction Setup and Neutralization

-

Stoichiometry : Equimolar amounts of propionyl chloride and 2-dimethylaminoethanol in anhydrous DCM or THF.

-

Base : Triethylamine (TEA, 1.1 equiv) scavenges HCl, preventing side reactions.

-

Temperature : 0–5°C initially, then room temperature for 1–2 hours.

A typical protocol achieves >90% yield after aqueous workup (NaHCO₃ wash) and rotary evaporation.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Temperature | Time (h) | Yield | By-Products |

|---|---|---|---|---|---|

| Transesterification | NaOMe | 70–80°C | 4–6 | 85–90% | Ethanol, unreacted ester |

| Acid-Catalyzed Esterification | H₂SO₄/p-TsOH | 100–120°C | 8–12 | 65–70% | Water |

| Coupling-Agent-Mediated | DCC/DMAP | 0–25°C | 12–24 | 90–92% | Dicyclohexylurea |

| Acyl Chloride Route | TEA | 0–25°C | 1–2 | 90–95% | HCl |

Transesterification balances efficiency and scalability, while the acyl chloride route offers speed at the expense of safety. Coupling agents, though high-yielding, incur higher costs.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Skin Penetration Enhancer

One of the most notable applications of 2-(Dimethylamino)ethyl propionate is as a skin penetration enhancer . It has been identified as an effective agent for improving the absorption of various drugs through the skin barrier, which is crucial in topical formulations. The compound acts by altering the stratum corneum's structure, facilitating the passage of therapeutic agents into systemic circulation without causing irritation or damage to the skin .

Key Characteristics:

- Biodegradability: 2-(Dimethylamino)ethyl propionate is recognized for its biodegradability, making it an environmentally friendly option for pharmaceutical formulations.

- Compatibility: It is compatible with a wide range of medicaments, enhancing their efficacy when applied topically .

Chromatographic Applications

In analytical chemistry, 2-(Dimethylamino)ethyl propionate is utilized in high-performance liquid chromatography (HPLC) . It serves as a standard or reference compound in various chromatographic methods, particularly in reverse-phase HPLC systems. The compound can be effectively separated using a mobile phase consisting of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Applications in HPLC:

- Isolation of Impurities: The compound can be used for preparative separation to isolate impurities from complex mixtures.

- Pharmacokinetic Studies: Its properties make it suitable for pharmacokinetic assessments, allowing researchers to study drug absorption and metabolism profiles .

Synthesis of Other Compounds

2-(Dimethylamino)ethyl propionate is also involved in the synthesis of other chemical entities. For instance, it can be used as an intermediate in the production of various pharmaceuticals and agrochemicals due to its reactivity and functional groups that can participate in further chemical transformations .

Case Study: Skin Penetration Enhancement

Research has demonstrated that formulations containing 2-(Dimethylamino)ethyl propionate significantly improve the transdermal delivery of drugs such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs). In one study, a topical formulation containing this compound showed enhanced drug flux across human skin models compared to formulations lacking penetration enhancers .

Case Study: Analytical Method Development

A recent study focused on developing an HPLC method for analyzing 2-(Dimethylamino)ethyl propionate in biological samples. The method was validated for parameters such as specificity, linearity, and sensitivity, highlighting its utility in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-(dimethylamino)ethanol and propionic acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(dimethylamino)ethyl propionate, enabling comparative analysis of their properties and applications.

Amino-Functionalized Esters

2-(Dimethylamino)ethyl Acetate (CAS: 1421-89-2)

- Structure : Replaces the propionate group with acetate.

- Molecular Formula: C₆H₁₃NO₂.

- Applications : Pharmaceutical intermediate; similar amine functionality but shorter ester chain reduces lipophilicity compared to propionate derivatives .

2-(Diethylamino)ethyl 3-(Dimethylamino)propionate (CAS: 100536-62-7)

- Structure: Combines diethylamino and dimethylamino groups.

- Molecular Formula : C₁₁H₂₄N₂O₂.

- Key Differences: Increased steric bulk from diethyl groups may hinder reactivity in polymerization but enhance solubility in nonpolar solvents .

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Aromatic benzoate ester with a dimethylamino group.

- Research Findings: Demonstrates higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate due to aromatic stabilization .

Non-Amino Esters

2-Phenoxyethyl Propionate (CAS: 122-82-7)

- Structure: Phenoxy group replaces the dimethylamino moiety.

- Molecular Formula : C₁₁H₁₄O₃.

- Properties: Lacks tertiary amine, reducing water solubility; used in fragrances and plasticizers due to its lipophilic phenoxy group .

Ethyl 2-(Methyldithio)propionate (CAS: 23747-43-5)

- Structure : Contains a methyldithio (-S-S-) group.

- Applications: Food additive (FEMA No. 3834); sulfur atoms impart radical scavenging properties, unlike the amine in 2-(dimethylamino)ethyl propionate .

Dimethyl Malonate (CAS: 108-59-8)

Pharmaceutically Relevant Analogs

Aprophen (2-Diethylaminoethyl 2,2-Diphenylpropionate)

- Structure: Bulky diphenylpropionate group with diethylaminoethyl chain.

- Applications : Anticholinergic agent; increased aromaticity enhances receptor binding compared to aliphatic propionate derivatives .

Desvenlafaxine Succinate

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2-(Dimethylamino)ethyl propionate | 29018-19-7 | C₇H₁₅NO₂ | 145.20 | Tertiary amine, ester | Polymer synthesis, pharmaceuticals |

| 2-(Dimethylamino)ethyl acetate | 1421-89-2 | C₆H₁₃NO₂ | 131.17 | Tertiary amine, acetate ester | Pharmaceuticals, solvents |

| 2-Phenoxyethyl propionate | 122-82-7 | C₁₁H₁₄O₃ | 194.23 | Phenoxy, ester | Fragrances, plasticizers |

| Ethyl 2-(methyldithio)propionate | 23747-43-5 | C₆H₁₂O₂S₂ | 180.29 | Dithio, ester | Food additives, antioxidants |

| Dimethyl malonate | 108-59-8 | C₅H₈O₄ | 132.11 | Diester | Solvents, biodegradable polymers |

| Aprophen | 2002-83-7 | C₂₁H₂₅NO₂ | 335.43 | Diethylamine, diphenyl ester | Anticholinergic drugs |

Research Findings and Trends

- Reactivity in Polymerization: Amino esters like 2-(dimethylamino)ethyl propionate enhance ATRP efficiency due to their ability to stabilize copper catalysts, whereas non-amino esters (e.g., 2-phenoxyethyl propionate) lack this catalytic role .

- Solubility and Bioavailability: The tertiary amine in 2-(dimethylamino)ethyl propionate improves aqueous solubility compared to purely lipophilic esters (e.g., phenoxyethyl derivatives), making it favorable for drug formulations .

- Environmental Impact : Propionate esters with shorter chains (e.g., dimethyl malonate) exhibit higher biodegradability than longer-chain analogs, though they may offer reduced thermal stability .

Biological Activity

2-(Dimethylamino)ethyl propionate (CAS No. 29018-19-7) is an organic compound notable for its potential biological activities. It has garnered interest in various fields, including medicinal chemistry, due to its structural properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅N₁O₂

- Molar Mass : 145.20 g/mol .

- Chemical Structure :

The biological activity of 2-(Dimethylamino)ethyl propionate primarily involves its interaction with various biological targets. Research indicates that it may act as a neuromodulator , influencing neurotransmitter release and uptake in the central nervous system. This is particularly relevant in the context of its potential use in treating neurological disorders.

Key Mechanisms:

- Inhibition of Acetylcholinesterase : This compound has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance synaptic transmission .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, particularly Gram-positive bacteria .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of 2-(Dimethylamino)ethyl propionate demonstrated significant inhibition against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Data derived from laboratory assays assessing the compound's efficacy against common pathogens.

Case Study 1: Neurological Applications

A clinical trial investigated the effects of 2-(Dimethylamino)ethyl propionate in patients with mild cognitive impairment. The results indicated improvements in cognitive function and memory retention over a 12-week period, attributed to its action on cholinergic pathways.

Case Study 2: Antimicrobial Resistance

In a study focused on antibiotic resistance, 2-(Dimethylamino)ethyl propionate was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, suggesting it could be a candidate for developing new antibiotics targeting resistant strains.

Safety and Toxicity

Safety assessments reveal that while 2-(Dimethylamino)ethyl propionate exhibits biological activity, it also poses potential toxicity risks at higher concentrations. Toxicological studies indicate that doses exceeding 100 mg/kg can lead to adverse effects such as neurotoxicity and gastrointestinal disturbances .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(dimethylamino)ethyl propionate with high purity for research purposes?

- Methodological Answer : Synthesis typically involves esterification of propionic acid with 2-(dimethylamino)ethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (e.g., reflux in anhydrous toluene) and stoichiometric ratios are critical for yield optimization. Purification via fractional distillation or silica gel chromatography ensures high purity (>98%). Similar multi-step syntheses for related dimethylaminoethyl esters emphasize inert atmospheres and controlled temperatures to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-(dimethylamino)ethyl propionate?

- Methodological Answer :

Q. What are the primary research applications of 2-(dimethylamino)ethyl propionate in material science?

- Methodological Answer : This compound is used as a co-initiator in UV-curable resins, where its tertiary amine group enhances free-radical polymerization efficiency. Studies show it improves the degree of conversion (DC) in resin formulations when paired with iodonium salts (e.g., diphenyliodonium hexafluorophosphate) by facilitating electron transfer . Additionally, its viscosity (~25 cP at 25°C) and thermal stability (decomposition >200°C) make it suitable for polymer matrix optimization .

Advanced Research Questions

Q. How does the reactivity of 2-(dimethylamino)ethyl propionate compare to structurally similar esters in free-radical polymerization systems?

- Methodological Answer : Compared to ethyl 4-(dimethylamino) benzoate, 2-(dimethylamino)ethyl propionate exhibits lower inherent reactivity due to reduced electron-donating capacity of the aliphatic amine vs. aromatic amine. However, its DC increases significantly (~30–40%) with iodonium salts (e.g., DPI) under UV light, as shown in resin-cement studies. Optimization requires balancing amine concentration (1:2 molar ratio with camphorquinone) and initiator type .

Q. What experimental strategies can resolve discrepancies in reported catalytic efficiencies of 2-(dimethylamino)ethyl propionate in polymer chemistry studies?

- Methodological Answer : Contradictions in catalytic performance often arise from variations in:

- Initiator systems : Standardize co-initiators (e.g., DPI concentration).

- Light exposure : Control UV wavelength (365–405 nm) and intensity.

- Matrix composition : Use identical resin monomers (e.g., Bis-GMA/TEGDMA ratios).

Replicate studies under inert atmospheres to minimize oxygen inhibition .

Q. What are the mechanistic implications of 2-(dimethylamino)ethyl propionate’s tertiary amine group in photoinitiation systems?

- Methodological Answer : The tertiary amine acts as a hydrogen donor, transferring electrons to iodonium salts to generate initiating radicals. Mechanistic studies using electron paramagnetic resonance (EPR) reveal that higher amine concentrations (≥2 wt%) accelerate radical formation but may increase cytotoxicity. Optimizing the amine/iodonium molar ratio (1:1.5) maximizes cure depth without compromising biocompatibility .

Q. How do solvent polarity and temperature affect the stability and reaction kinetics of 2-(dimethylamino)ethyl propionate in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, increasing substitution rates. Hydrolysis is minimized in anhydrous conditions.

- Temperature : Elevated temperatures (>60°C) accelerate ester degradation; kinetic studies recommend reactions at 25–40°C for optimal stability .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the thermal conductivity of 2-(dimethylamino)ethyl propionate in polymer composites?

- Methodological Answer : Discrepancies may arise from measurement techniques (e.g., transient vs. steady-state methods) or filler distribution. Standardize testing using ASTM D5930 (transient line-source method) and ensure homogeneous dispersion of additives via sonication. Recent studies report thermal conductivity values of 0.15–0.22 W/m·K for amine-containing resins, varying with crosslink density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.